molecular formula C21H16FN7O B12272548 (S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

(S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

Cat. No.: B12272548
M. Wt: 401.4 g/mol
InChI Key: BVUBLIHUYSRSFE-UHFFFAOYSA-N
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Description

5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylaMino)ethyl]-4(3H)-quinazolinone is a synthetic organic compound with the molecular formula C21H16FN7O and a molecular weight of 401.4 g/mol This compound is known for its unique structure, which includes a quinazolinone core substituted with a fluoro, phenyl, and purinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylaMino)ethyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro and Phenyl Groups: The fluoro and phenyl groups can be introduced via electrophilic aromatic substitution reactions using suitable fluorinating and phenylating agents.

    Attachment of the Purinylamino Group: The purinylamino group can be attached through nucleophilic substitution reactions, where the purine derivative reacts with the quinazolinone intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylaMino)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylaMino)ethyl]-4(3H)-quinazolinone has been explored for various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and heterocycles.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has focused on its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylaMino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Idelalisib: A kinase inhibitor with a similar quinazolinone core structure.

    Gefitinib: Another quinazolinone derivative used as an anti-cancer agent.

    Erlotinib: A quinazolinone-based drug targeting epidermal growth factor receptor (EGFR).

Uniqueness

5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylaMino)ethyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoro, phenyl, and purinylamino groups contributes to its potential as a versatile compound in scientific research and therapeutic applications.

Properties

IUPAC Name

5-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-15-9-5-8-14(22)16(15)21(30)29(20)13-6-3-2-4-7-13/h2-12H,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBLIHUYSRSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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